

Application Notes: Cell Proliferation Assays Using Bosutinib Hydrate

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Compound of Interest

Compound Name: Bosutinib hydrate

Cat. No.: B1194701

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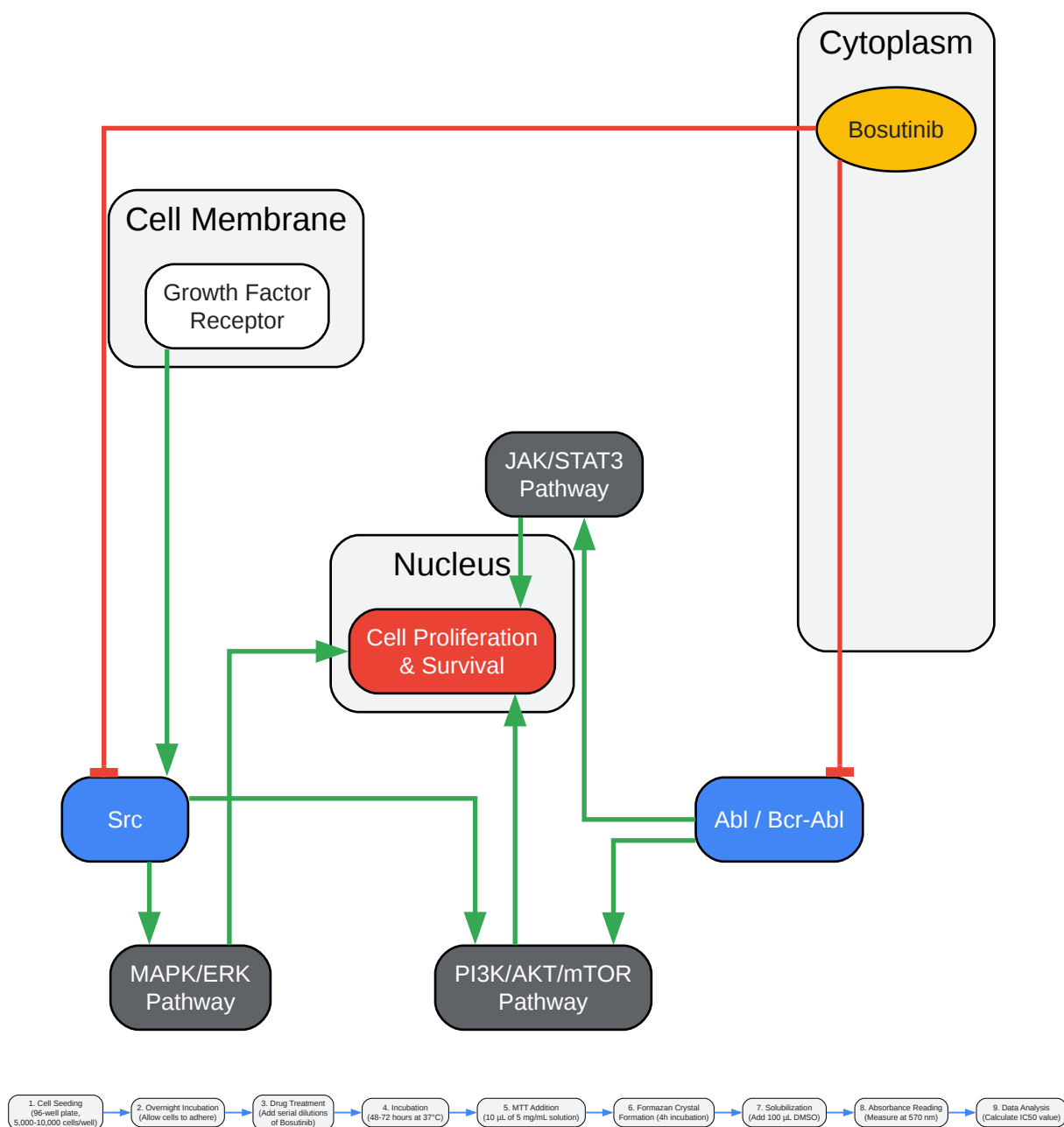
Audience: Researchers, scientists, and drug development professionals.

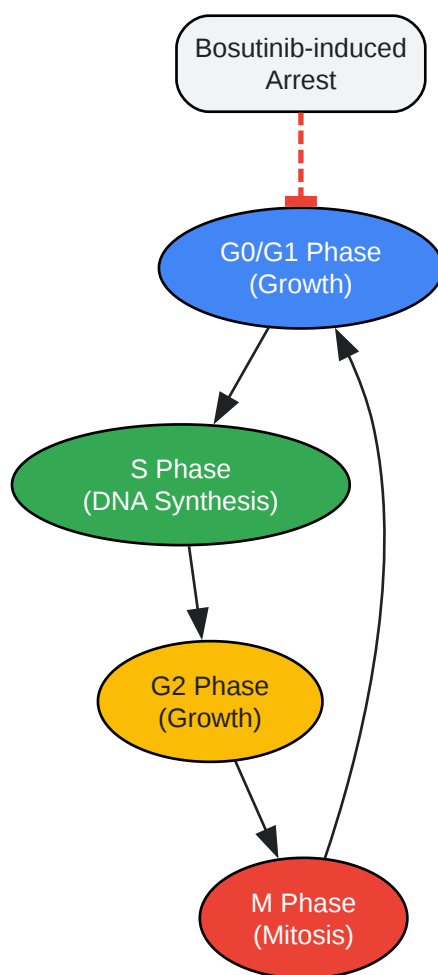
Introduction

Bosutinib hydrate is the monohydrate form of Bosutinib, a potent, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1][2] It functions by binding to the ATP-binding site of these kinases, effectively blocking their autophosphorylation and downstream signaling. This inhibition disrupts key cellular pathways involved in cell growth, proliferation, and survival, making Bosutinib a valuable compound for cancer research and a therapeutic agent for certain leukemias, such as Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3][4] These application notes provide detailed protocols for assessing the anti-proliferative effects of **Bosutinib hydrate** in cancer cell lines.

Mechanism of Action: Dual Inhibition of Src/Abl Signaling

Bosutinib exerts its anti-neoplastic effects by targeting the Src and Abl tyrosine kinases.[1] In many cancers, these kinases are aberrantly activated, leading to uncontrolled cell proliferation. Bosutinib's inhibition of Src and Abl blocks several downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3 pathways.[5][6] The collective shutdown of these pro-survival and proliferative signals ultimately leads to the induction of apoptosis (programmed cell death) and a halt in cell division.[7][3]





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